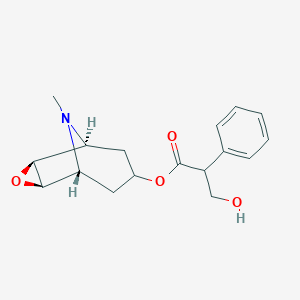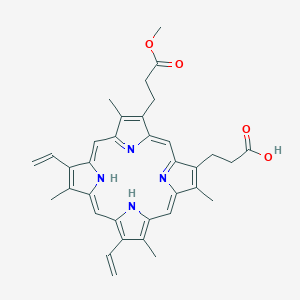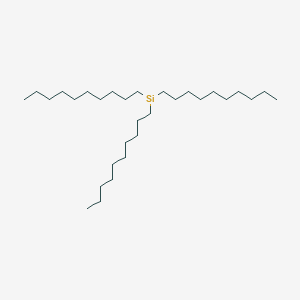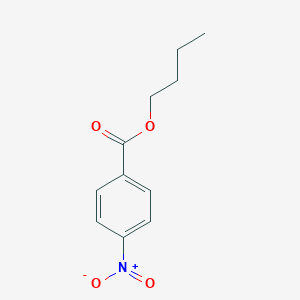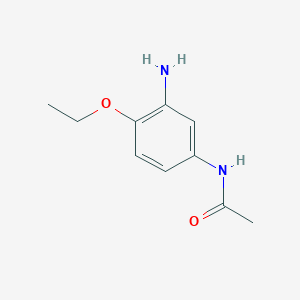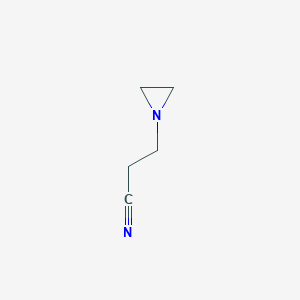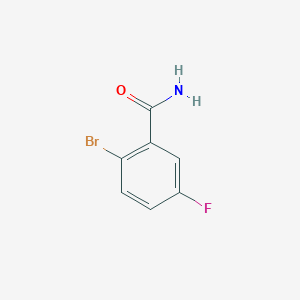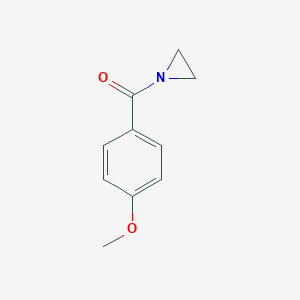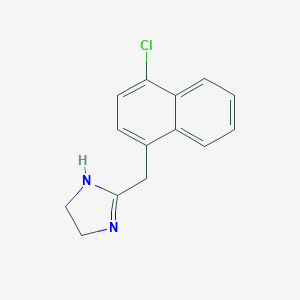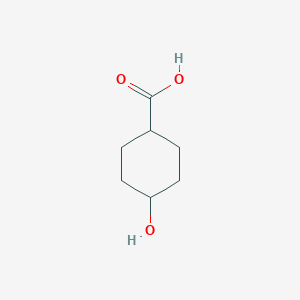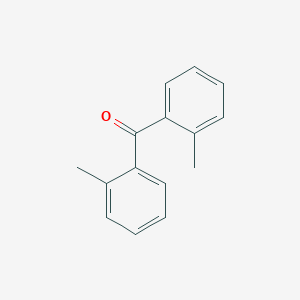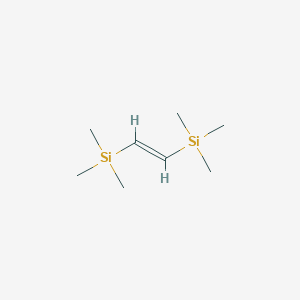
trans-1,2-Bis(trimethylsilyl)ethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1,2-Bis(trimethylsilyl)ethylene, also known as TMS-ethene, is a chemical compound that has been extensively studied for its potential applications in organic synthesis and materials science. This compound is a colorless liquid that is highly reactive and can be used for a variety of purposes. In
Mecanismo De Acción
Trans-1,2-Bis(trimethylsilyl)ethylene is a highly reactive compound that can undergo a variety of chemical reactions. One of the most significant reactions of trans-1,2-Bis(trimethylsilyl)ethylene is its ability to undergo addition reactions with a variety of nucleophiles. This reaction is typically catalyzed by a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The resulting adducts can be used as intermediates for the synthesis of a variety of organic compounds.
Efectos Bioquímicos Y Fisiológicos
Trans-1,2-Bis(trimethylsilyl)ethylene has not been extensively studied for its biochemical and physiological effects. However, it is known that trans-1,2-Bis(trimethylsilyl)ethylene can react with a variety of biological molecules, including proteins and nucleic acids. This reactivity could potentially lead to unwanted side effects if trans-1,2-Bis(trimethylsilyl)ethylene is used in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-1,2-Bis(trimethylsilyl)ethylene has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a building block for the synthesis of a variety of organic compounds. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene is relatively easy to handle and store. However, trans-1,2-Bis(trimethylsilyl)ethylene is also highly reactive and can be difficult to control in some reactions. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene can be expensive to synthesize, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on trans-1,2-Bis(trimethylsilyl)ethylene. One potential direction is the development of new synthetic methods for trans-1,2-Bis(trimethylsilyl)ethylene and its derivatives. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene could be used as a monomer for the synthesis of new types of polymers with unique properties. Finally, trans-1,2-Bis(trimethylsilyl)ethylene could be studied for its potential applications in materials science, such as in the development of new types of electronic materials.
Métodos De Síntesis
Trans-1,2-Bis(trimethylsilyl)ethylene can be synthesized by the reaction of trimethylsilyl chloride with acetylene in the presence of a palladium catalyst. This reaction results in the formation of trans-1,2-Bis(trimethylsilyl)ethylene and hydrogen chloride gas. The reaction is exothermic and requires careful control of the reaction conditions to prevent the formation of unwanted byproducts.
Aplicaciones Científicas De Investigación
Trans-1,2-Bis(trimethylsilyl)ethylene has been used in a variety of scientific research applications. One of the most significant applications of trans-1,2-Bis(trimethylsilyl)ethylene is in organic synthesis. trans-1,2-Bis(trimethylsilyl)ethylene can be used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene has been used as a monomer for the synthesis of novel polymers with unique properties.
Propiedades
IUPAC Name |
trimethyl-[(E)-2-trimethylsilylethenyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGXUPKDZBCKPF-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Bis(trimethylsilyl)ethylene | |
CAS RN |
18178-59-1 |
Source


|
| Record name | Silane, 1,2-ethenediylbis(trimethyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018178591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

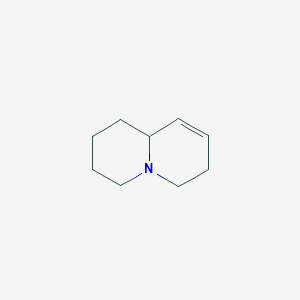
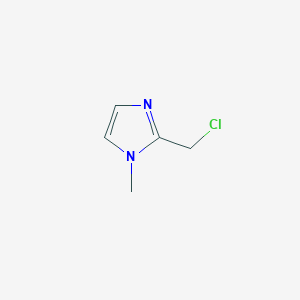
![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chlorophenyl)-3-oxobutyramide]](/img/structure/B92483.png)
